molecular formula C17H24FNO3 B13165690 Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate

Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B13165690
M. Wt: 309.4 g/mol
InChI Key: FKJFQCWUGKFUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate (Boc) protecting group, a hydroxyl group at the 3-position, and a 4-fluoro-2-methylphenyl substituent at the 4-position of the piperidine ring. This structure is characteristic of intermediates used in medicinal chemistry, particularly in the synthesis of kinase inhibitors or modulators of signaling pathways like the TGF-β/Smad pathway .

Properties

Molecular Formula

C17H24FNO3

Molecular Weight

309.4 g/mol

IUPAC Name

tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C17H24FNO3/c1-11-9-12(18)5-6-13(11)14-7-8-19(10-15(14)20)16(21)22-17(2,3)4/h5-6,9,14-15,20H,7-8,10H2,1-4H3

InChI Key

FKJFQCWUGKFUDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CCN(CC2O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Piperidine Ring Construction and Aromatic Substitution

One common approach starts with a substituted aromatic precursor bearing the 4-fluoro-2-methylphenyl moiety. The piperidine ring is then constructed via cyclization reactions or ring-forming transformations, often involving amine and carbonyl chemistry. For example, a substituted piperidine carboxylic acid or ester intermediate can be prepared and then functionalized further.

Hydroxyl Group Introduction

The 3-hydroxypiperidine moiety is typically introduced by stereoselective reduction or hydroxylation of a suitable precursor such as a ketone or halide intermediate. Sodium borohydride or diisobutylaluminium hydride (DIBAL-H) reductions are commonly employed to achieve this transformation with control over stereochemistry.

  • For instance, a chloroketone intermediate can be reduced with sodium borohydride in tetrahydrofuran (THF) and ethanol at low temperatures (10–20°C), followed by acid work-up to yield the hydroxylated product with moderate yield (~56%) and high purity (~96%).

  • Alternatively, DIBAL-H reductions in solvents such as acetone or toluene at room temperature have been used to convert keto intermediates to the corresponding hydroxyl derivatives with good selectivity and yields.

Nitrogen Protection with tert-Butyl Carbamate

The piperidine nitrogen is protected using tert-butyl carbamate (Boc) groups to improve stability and facilitate subsequent synthetic steps. This is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

Representative Multi-Step Synthesis Example (Patent WO2014200786A1)

A detailed procedure from a patent describes the preparation of related tert-butyl 4-substituted piperidine derivatives involving:

  • Agitation of reaction mixtures at low temperatures (-5 to 0°C) with phosphoric acid aqueous solutions.
  • Subsequent warming to 20–25°C and prolonged stirring (10–15 h) to complete transformations.
  • Heating stages at 48–53°C for 3–6 h to drive reactions to completion.
  • Purification steps including aqueous work-up and organic solvent extraction.

This approach emphasizes temperature control and reaction time to optimize product yield and purity.

Analytical Data and Research Outcomes

Spectroscopic Characterization

  • 13C NMR Spectra: Characteristic chemical shifts for carbon atoms in the aromatic ring, piperidine ring, tert-butyl group, and hydroxylated carbons are observed. For example, aromatic carbons appear between δ 124–166 ppm, hydroxylated carbons around δ 55 ppm, and tert-butyl carbons near δ 27–31 ppm.

  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight (~309.4 g/mol) confirm the compound identity.

Yield and Purity

  • Typical yields for hydroxylation steps are in the range of 56–65% with purities above 95% after purification.

  • Reaction conditions such as temperature and solvent choice significantly affect yields and stereochemical outcomes.

Reaction Optimization

  • Use of mild reducing agents (NaBH4, DIBAL-H) at controlled temperatures ensures selective reduction without over-reduction or side reactions.

  • Protection steps using Boc groups proceed efficiently under mild conditions, facilitating purification and handling.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Piperidine ring formation Cyclization of aromatic amine precursors Variable Starting point for further functionalization
Hydroxylation/reduction NaBH4 in THF/ethanol, 10–20°C ~56 Stereoselective; acid work-up required
Alternative reduction DIBAL-H in acetone or toluene, RT Good High selectivity; mild conditions
Boc protection of amine Boc2O, base, mild temperature High Protects nitrogen for subsequent steps
Purification Extraction, crystallization - Achieves >95% purity

Chemical Reactions Analysis

Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the fluoro group or reduce the carbonyl group back to a hydroxyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-methylphenyl group may enhance its binding affinity to these targets, while the piperidine ring provides structural stability. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest it may modulate neurotransmitter activity in the brain.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of tert-butyl piperidine carboxylates with structural variations at the 4-position of the piperidine ring. Below is a detailed comparison with analogous derivatives:

Structural Variations and Physicochemical Properties

Compound Name (CAS or Reference) Substituent at 4-Position Molecular Formula Molecular Weight Key Structural/Functional Features
Target Compound 4-fluoro-2-methylphenyl C₁₇H₂₄FNO₃ 321.38 Fluorine enhances electronegativity; methyl improves lipophilicity.
MAZ1310 () 7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl C₂₂H₂₆BrClN₃O₄ 542.82 Bulky heterocyclic substituent; inactive in Smad7 activation assays .
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate () 4-methylpentyl C₁₆H₃₁NO₂ 269.43 Aliphatic chain increases hydrophobicity; synthesized in 86% yield via carbamate formation .
trans (±)-tert-Butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate () 4-chlorophenyl C₁₆H₂₂ClNO₃ 311.81 Chlorine substituent improves metabolic stability; used in bioactive small-molecule libraries .
tert-Butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate () 3,4-difluorophenyl C₁₆H₂₁F₂NO₃ 313.34 Difluoro substitution enhances binding affinity in kinase targets .

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : The 4-methylpentyl derivative (logP ~3.5) is more lipophilic than the target compound (estimated logP ~2.8), impacting membrane permeability.
  • Solubility: Hydroxyl and Boc groups improve aqueous solubility compared to non-polar analogs (e.g., tert-butyl 4-(3,4-dimethylphenyl)piperidine-1-carboxylate, ) .
  • Metabolic Stability : Fluorine and chlorine substituents reduce oxidative metabolism, as seen in and .

Key Research Findings

Substituent Size and Activity: Bulky groups (e.g., MAZ1310’s quinazolinone) can abolish biological activity, whereas smaller aryl groups (chlorophenyl, difluorophenyl) retain or enhance target engagement .

Synthetic Flexibility : Boc protection is a versatile strategy for piperidine intermediates, enabling efficient purification and stability across diverse reaction conditions .

Fluorine’s Role : Fluorine in the target compound and ’s derivative improves binding affinity and metabolic stability, aligning with trends in kinase inhibitor design .

Biological Activity

Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate, also known by its CAS number 1354953-20-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H24FNO2C_{16}H_{24}FNO_2, with a molecular weight of approximately 309.38 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a fluorinated aromatic moiety, which may influence its biological interactions.

The precise mechanism of action for this compound is not fully elucidated; however, similar compounds have been shown to interact with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling pathways.

  • Neuroprotective Effects : Studies suggest that compounds with similar structures can exhibit neuroprotective properties by inhibiting amyloid-beta aggregation and reducing oxidative stress in neuronal cells. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as acetylcholinesterase and β-secretase, which are critical in the pathophysiology of Alzheimer’s disease. In vitro studies have demonstrated that related compounds can significantly reduce enzyme activity, thereby preventing the breakdown of neurotransmitters and promoting cognitive function.

Pharmacological Studies

Several studies have investigated the pharmacological potential of related compounds:

  • In Vitro Studies : Research has shown that related piperidine derivatives can protect astrocytes from toxicity induced by amyloid-beta peptides. For example, a compound structurally similar to this compound demonstrated significant protective effects against amyloid-induced cell death in astrocytes, suggesting potential therapeutic applications in Alzheimer's disease .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of similar compounds in reducing cognitive decline associated with neurodegeneration. These studies often measure outcomes such as memory performance and biochemical markers of inflammation and oxidative stress.

Case Studies

A notable case study involved the evaluation of a structurally analogous compound in a scopolamine-induced model of memory impairment. The findings indicated that treatment with the compound resulted in improved memory performance and reduced levels of amyloid-beta aggregates in the brain . This highlights the potential for this compound to serve as a lead compound for further development into neuroprotective agents.

Comparative Analysis

The following table summarizes key characteristics and biological activities of selected related compounds:

Compound NameCAS NumberMechanism of ActionBiological Activity
This compound1354953-20-0Potential enzyme inhibition (AChE, β-secretase)Neuroprotective effects, reduces amyloid aggregation
M4 CompoundN/AInhibits β-secretase and AChEProtects astrocytes from Aβ toxicity
1-Boc-4-APN/AIntermediate for fentanyl derivativesLimited pharmacological activity reported

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.